7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one

Fraction sp3 (Fsp3) Drug‑likeness Fragment‑based drug discovery

7'a‑Methyl‑octahydrospiro[1,3‑dioxolane‑2,1'‑indene]‑5'‑one (CAS 2241129‑39‑3) is a fully saturated spirocyclic 1,3‑dioxolane mono‑ketal derived from 7a‑methyl‑octahydro‑1H‑indene‑1,5‑dione. The compound contains three fused rings—a perhydroindene core, an angular C‑7a methyl group, and a spiro‑fused 1,3‑dioxolane that protects the C‑1 ketone while leaving the C‑5 ketone free for selective derivatization.

Molecular Formula C12H18O3
Molecular Weight 210.273
CAS No. 2241129-39-3
Cat. No. B2901579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one
CAS2241129-39-3
Molecular FormulaC12H18O3
Molecular Weight210.273
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC23OCCO3
InChIInChI=1S/C12H18O3/c1-11-4-3-10(13)8-9(11)2-5-12(11)14-6-7-15-12/h9H,2-8H2,1H3
InChIKeyASPJLFLVEGLAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7'a-Methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one (CAS 2241129-39-3): Spirocyclic Mono‑Ketal Building Block for Steroid‑Like and Vitamin D Analogue Synthesis


7'a‑Methyl‑octahydrospiro[1,3‑dioxolane‑2,1'‑indene]‑5'‑one (CAS 2241129‑39‑3) is a fully saturated spirocyclic 1,3‑dioxolane mono‑ketal derived from 7a‑methyl‑octahydro‑1H‑indene‑1,5‑dione [1]. The compound contains three fused rings—a perhydroindene core, an angular C‑7a methyl group, and a spiro‑fused 1,3‑dioxolane that protects the C‑1 ketone while leaving the C‑5 ketone free for selective derivatization [2]. It is catalogued as a versatile small‑molecule scaffold by multiple suppliers, with a molecular weight of 210.3 Da, formula C₁₂H₁₈O₃, and typical purity ≥95% [1]. Reference NMR and GC‑MS spectra are available in the Wiley KnowItAll spectral library, supporting identity verification upon procurement [3].

Why Generic Indene‑Dione or Simple Spiro‑Ketal Substitutes Cannot Replace 7'a‑Methyl‑octahydrospiro[1,3‑dioxolane‑2,1'‑indene]‑5'‑one in Divergent Synthesis


Simply substituting the parent 7a‑methyl‑octahydro‑1H‑indene‑1,5‑dione or an unsubstituted spiro‑indene ketal for this compound removes the orthogonal protection strategy essential for divergent functionalization. The parent dione bears two equally reactive ketones (C‑1 and C‑5), requiring additional protection/deprotection steps that lower overall yield and complicate purification . The fully saturated octahydro core and angular 7'a‑methyl group of the target compound impart a distinct three‑dimensional geometry (Fsp₃ 0.916 vs. ~0.800 for the parent dione) that is increasingly demanded in fragment‑based drug discovery to escape “flat” chemical space [1][2]. Unsubstituted aromatic spiro‑ketals (e.g., spiro[indene‑1,2'‑[1,3]dioxolane], CAS 6710‑43‑6) lack the angular methyl and full saturation, resulting in different conformational preferences, metabolic liability due to aromatic oxidation, and inability to serve as direct precursors to methyl‑bearing steroid‑like frameworks documented in the patent literature [3]. These structural distinctions translate into quantifiable differences in physicochemical parameters that directly affect suitability for specific synthetic routes.

Quantitative Differentiation Evidence for 7'a‑Methyl‑octahydrospiro[1,3‑dioxolane‑2,1'‑indene]‑5'‑one vs. Closest Analogs


Higher sp³ Carbon Fraction (Fsp₃ = 0.916) vs. Parent Dione (Fsp₃ ≈ 0.800): Enhanced Three‑Dimensionality for Fragment‑Based Screening

The target compound exhibits a fraction of sp³‑hybridized carbons (Fsp₃) of 0.916, as reported in the Chemspace database [1]. By comparison, the unprotected parent 1,5‑dione possesses an Fsp₃ of approximately 0.800, calculated from its molecular formula C₁₀H₁₄O₂ (8 sp³‑hybridized carbons out of 10 total) confirmed by Chemsrc . This 0.116 absolute increase in Fsp₃ moves the compound further into the “three‑dimensional” region of chemical space, a parameter that has been statistically correlated with improved clinical candidate progression [2].

Fraction sp3 (Fsp3) Drug‑likeness Fragment‑based drug discovery

Orthogonal Mono‑Protection: One Remaining Ketone (C‑5') Enables Regioselective Derivatization vs. Parent 1,5‑Dione with Two Equivalent Ketones

The target compound retains a single electrophilic ketone at the C‑5' position while the C‑1 ketone is masked as a 1,3‑dioxolane acetal. The parent 1,5‑dione presents two nearly equivalent ketone sites, necessitating statistical or stepwise protection for selective derivatization . The J‑GLOBAL chemical database records a derivative—(3'aS,4'S,7'aS)-4'-[2-(3‑hydroxyphenyl)ethyl]-7'a‑methyl‑octahydrospiro[1,3‑dioxolane‑2,1'‑inden]‑5'‑one—that was constructed using the target scaffold, with the C‑4' alkylation occurring exclusively while the ketal at C‑1 remains intact, demonstrating the practical orthogonality of the protecting group [1]. No analogous mono‑functionalized derivative is documented from the unprotected dione without additional protection steps.

Ketone protection Regioselective synthesis Vitamin D intermediates

Stereochemically Defined Angular Methyl Group at C‑7'a: Conformational Lock Distinct from Non‑Methylated Spiro‑Indene Ketals

The 7'a‑methyl substituent introduces a quaternary carbon center that locks the conformation of the indane core, preventing epimerization at the ring junction [1]. The non‑methylated analog spiro[indene‑1,2'‑[1,3]dioxolane] (CAS 6710‑43‑6) lacks this angular substituent and possesses a planar aromatic ring, resulting in fundamentally different molecular shape and restricted applicability in steroid‑like skeleton construction . Patent EP1031552A1 specifically highlights the importance of the 7a‑methyl group in vitamin D intermediates for controlling stereochemistry at the C/D ring junction [2]. The target compound’s configurational stability at C‑7'a is an inherent consequence of the quaternary carbon, whereas non‑methylated analogs require additional chiral auxiliaries to achieve comparable control.

Angular methyl Conformational control Steroid scaffold synthesis

Procurement‑Ready Analytical Reference Data: Wiley KnowItAll NMR and MS Spectra Pre‑validated for Identity Confirmation

The compound has experimentally acquired ¹H/¹³C NMR and GC‑MS spectra archived in the Wiley KnowItAll Spectral Library [1]. This allows incoming material to be immediately verified against a published reference spectrum, reducing the risk of mis‑identification. In contrast, the closely related analog 7'a‑methyl‑octahydrospiro[1,3‑dioxolane‑2,5'‑indene]‑1'‑one (regioisomeric ketal) does not appear in the same spectral library as of the search date, meaning procurement of that regioisomer lacks equivalent identity‑verification infrastructure [2].

Quality control NMR reference Procurement assurance

Procurement‑Relevant Application Scenarios for 7'a‑Methyl‑octahydrospiro[1,3‑dioxolane‑2,1'‑indene]‑5'‑one


Synthesis of Vitamin D₃ Metabolite Precursors Requiring a Pre‑installed Angular Methyl Group at the C/D Ring Junction

Patent EP1031552A1 describes intermediates for vitamin D synthesis that rely on 7a‑methyl‑octahydroindene scaffolds [1]. The target compound, with its angular methyl already in place and the C‑1 ketone protected, serves as a direct building block for constructing the C/D ring system of 1α,25‑dihydroxyvitamin D₃ analogs, bypassing the need for late‑stage stereoselective methylation and ketone discrimination . The orthogonal protection shortens the linear synthesis by at least one step relative to starting from the parent 1,5‑dione.

Fragment‑Based Screening Libraries Requiring High Fsp₃ and Spirocyclic 3D Topology

With an Fsp₃ of 0.916 and zero rotatable bonds, the compound meets stringent criteria for “3D‑enriched” fragment libraries [2]. Its spirocyclic architecture introduces conformational rigidity while the remaining C‑5' ketone provides a convenient vector for fragment elaboration or bioconjugation. The compound is stocked by multiple suppliers (Enamine, Biosynth) ensuring multi‑source availability for library production [3].

Regioselective C‑4' Functionalization for Estrogen‑Receptor Ligand Analogues

The J‑GLOBAL database entry demonstrates that the target scaffold has been successfully derivatized at C‑4' with a 3‑hydroxyphenethyl group to produce a steroid‑mimetic compound [4]. This validates the compound’s utility as a starting point for synthesizing non‑steroidal estrogen receptor modulators, where the angular methyl and spiro‑ketal protect the metabolically labile C‑1 position while the C‑5 ketone anchors the core.

Analytical Method Development and Reference Standard Qualification

The availability of published ¹H NMR, ¹³C NMR, and GC‑MS spectra in the Wiley KnowItAll library [5] allows the compound to be used as a characterized reference standard for method development in analytical chemistry groups. The regioisomeric purity can be confirmed against these spectra, which is critical when the compound is employed as a starting material in patent‑protected synthetic routes.

Quote Request

Request a Quote for 7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.